

# physical and chemical properties of 1-Bromo-3,5-bis(bromomethyl)benzene

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## Compound of Interest

Compound Name:	1-Bromo-3,5-bis(bromomethyl)benzene
Cat. No.:	B1275827

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An In-depth Technical Guide to **1-Bromo-3,5-bis(bromomethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-Bromo-3,5-bis(bromomethyl)benzene**. Due to the limited availability of experimentally determined data in published literature for this specific compound, this guide also includes predicted data based on analogous compounds to provide a comprehensive profile for research and development purposes.

## Chemical Identity and Physical Properties

**1-Bromo-3,5-bis(bromomethyl)benzene** is a trifunctional aromatic compound, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its reactivity is dominated by the two benzylic bromide functional groups.

Table 1: Chemical Identifiers

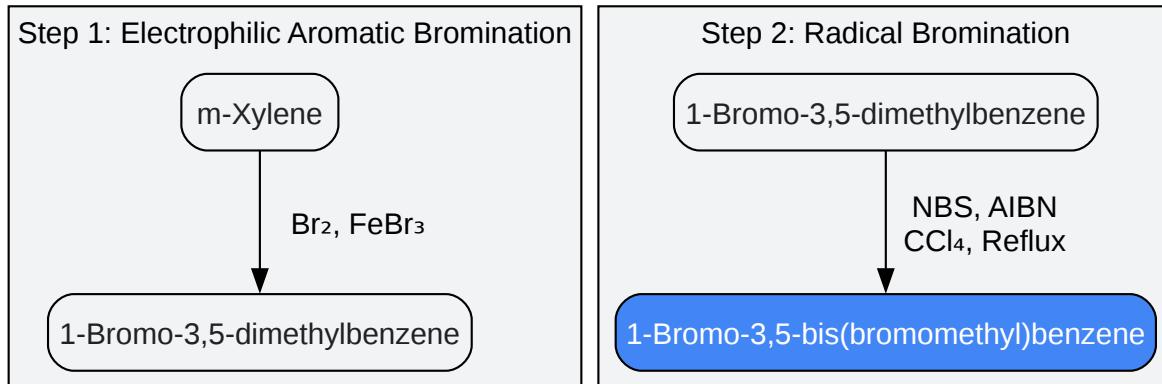
Identifier	Value
CAS Number	51760-23-7 <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-Bromo-3,5-bis(bromomethyl)benzene
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>3</sub> <a href="#">[2]</a>
Molecular Weight	342.86 g/mol
Synonyms	1,3-Bis(bromomethyl)-5-bromobenzene, 3,5-Bis(bromomethyl)bromobenzene, 5-Bromo-1,3-bis(bromomethyl)benzene, $\alpha,\alpha',5$ -Tribromo-m-xylene
InChI	InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
InChIKey	FTJLVLCLWBYPFGX-UHFFFAOYSA-N
SMILES	C1=C(C=C(C=C1CBr)Br)CBr

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid	Commercial Suppliers
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Water Solubility	Insoluble (7.5 $\times$ 10 <sup>-3</sup> g/L at 25 °C) <a href="#">[2]</a>	Experimental
Storage	Store in an inert atmosphere at 2-8 °C <a href="#">[3]</a>	Supplier Data

## Synthesis and Purification

The most direct synthetic route to **1-Bromo-3,5-bis(bromomethyl)benzene** is the radical bromination of the methyl groups of 1-bromo-3,5-dimethylbenzene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux in a non-polar solvent.



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*Synthetic pathway for **1-Bromo-3,5-bis(bromomethyl)benzene**.*

## Experimental Protocol: Synthesis of **1-Bromo-3,5-bis(bromomethyl)benzene**

This protocol is adapted from established procedures for the bromination of similar substituted xylenes.<sup>[4][5]</sup>

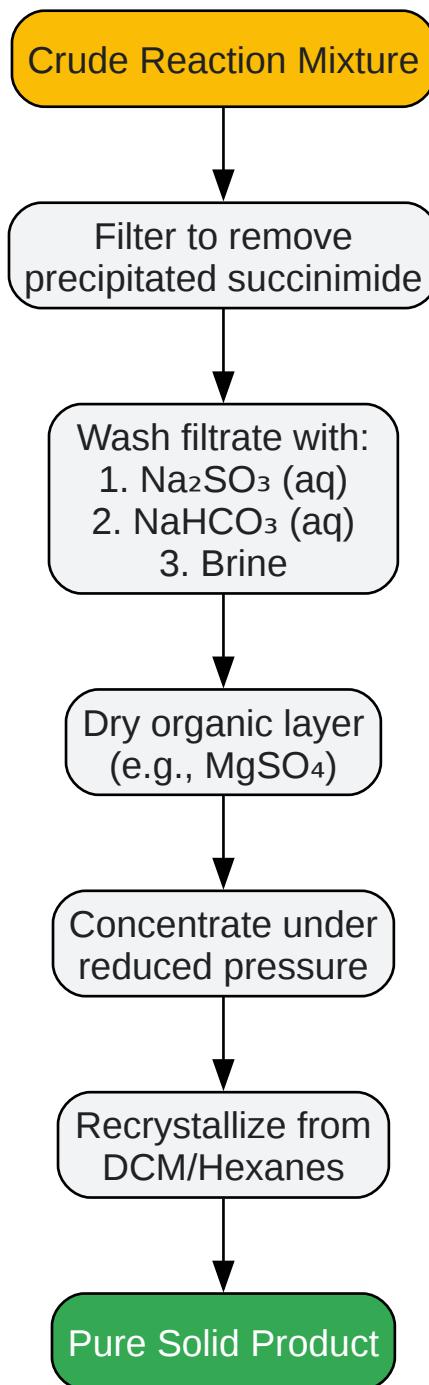
Materials:

- 1-Bromo-3,5-dimethylbenzene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Dichloromethane

- Hexanes
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine
- Anhydrous magnesium sulfate

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous carbon tetrachloride.
- Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
- Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12-16 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
- After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.
- Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to afford **1-Bromo-3,5-bis(bromomethyl)benzene** as a solid.



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*General purification workflow for the synthesized product.*

## Spectroscopic and Chemical Properties

While experimental spectra for **1-Bromo-3,5-bis(bromomethyl)benzene** are not readily available in the literature, its spectroscopic characteristics can be reliably predicted based on

its structure and data from analogous compounds.[\[6\]](#)

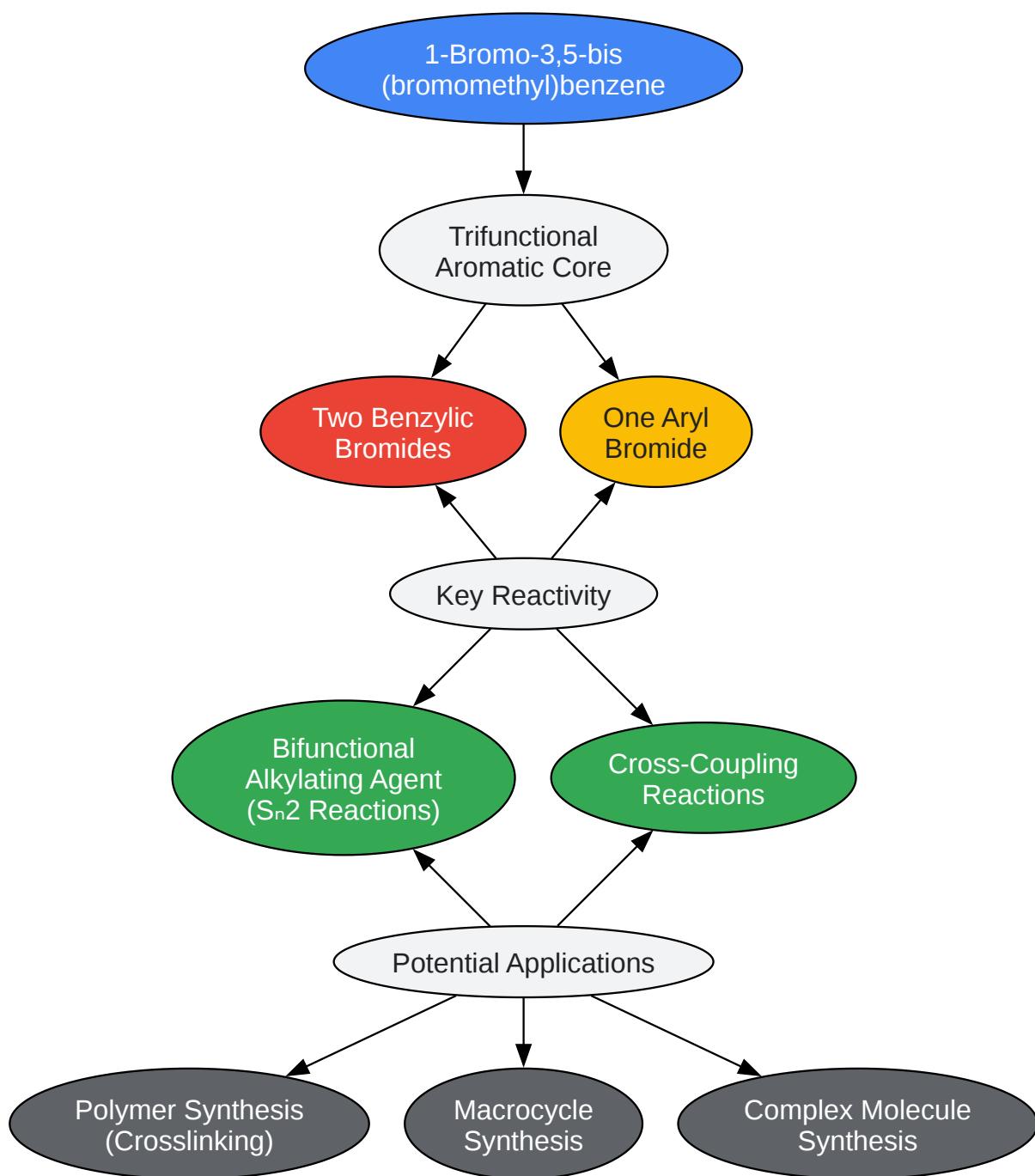
Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
<sup>1</sup> H NMR	$\delta$ ~7.4-7.5 ppm (s, 3H, Ar-H): The three aromatic protons are chemically equivalent and would appear as a singlet. $\delta$ ~4.4-4.5 ppm (s, 4H, -CH <sub>2</sub> Br): The four benzylic protons of the two equivalent bromomethyl groups would appear as a sharp singlet.
<sup>13</sup> C NMR	$\delta$ ~140-142 ppm: Quaternary aromatic carbon attached to the two bromomethyl groups. $\delta$ ~130-132 ppm: Aromatic C-H carbons. $\delta$ ~122-124 ppm: Aromatic carbon attached to the bromine atom. $\delta$ ~31-33 ppm: Benzylic carbon of the -CH <sub>2</sub> Br groups.
IR Spectroscopy	~3050-3100 cm <sup>-1</sup> : C-H stretching (aromatic). ~2950-3000 cm <sup>-1</sup> : C-H stretching (aliphatic). ~1580-1600 cm <sup>-1</sup> : C=C stretching (aromatic ring). ~1200-1250 cm <sup>-1</sup> : C-H in-plane bending. ~600-700 cm <sup>-1</sup> : C-Br stretching.
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): A characteristic isotopic cluster around m/z 340, 342, 344, 346 due to the presence of three bromine atoms. Major Fragments: Loss of Br (M-79/81), loss of CH <sub>2</sub> Br (M-93/95).

## Chemical Reactivity

The chemical behavior of **1-Bromo-3,5-bis(bromomethyl)benzene** is primarily dictated by the two benzylic bromide groups. These groups are susceptible to nucleophilic substitution reactions (typically S<sub>N</sub>2), making the molecule a versatile bifunctional alkylating agent.

- Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides) at the benzylic positions to form disubstituted products. This makes it an excellent building block for creating larger, symmetrical molecules, linkers for polymers, or macrocycles.
- Cross-Coupling Reactions: While less common for the benzylic bromides, the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C, C-N, or C-O bonds at the C-5 position of the benzene ring.

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